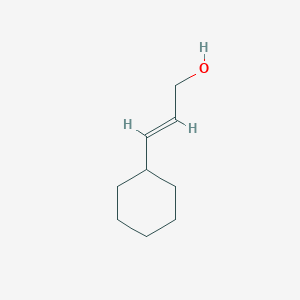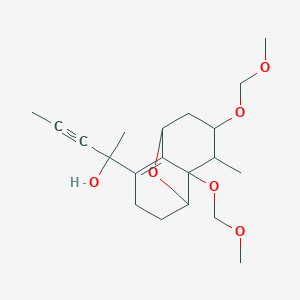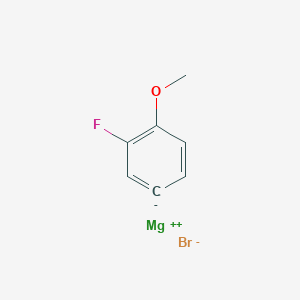![molecular formula C18H16O2S B055049 (3E)-3-(2-methyl-6H-benzo[c][1]benzothiepin-11-ylidene)propanoic acid CAS No. 112930-60-6](/img/structure/B55049.png)
(3E)-3-(2-methyl-6H-benzo[c][1]benzothiepin-11-ylidene)propanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3E)-3-(2-methyl-6H-benzo[c][1]benzothiepin-11-ylidene)propanoic acid is a chemical compound that belongs to the class of benzothiepin derivatives. It has been widely studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurological disorders.
Wissenschaftliche Forschungsanwendungen
(3E)-3-(2-methyl-6H-benzo[c][1]benzothiepin-11-ylidene)propanoic acid has been studied for its potential therapeutic applications in various diseases. It has been shown to have anticancer properties by inducing apoptosis in cancer cells and inhibiting tumor growth. It has also been studied for its anti-inflammatory properties and has been shown to reduce inflammation in animal models of inflammation. Additionally, it has been studied for its potential use in treating neurological disorders such as Alzheimer's disease and Parkinson's disease.
Wirkmechanismus
The mechanism of action of (3E)-3-(2-methyl-6H-benzo[c][1]benzothiepin-11-ylidene)propanoic acid is not fully understood. However, it has been shown to modulate various signaling pathways involved in cell growth, apoptosis, and inflammation. It has been shown to inhibit the NF-κB pathway, which is involved in inflammation and cancer. It has also been shown to activate the p38 MAPK pathway, which is involved in apoptosis.
Biochemical and Physiological Effects
(3E)-3-(2-methyl-6H-benzo[c][1]benzothiepin-11-ylidene)propanoic acid has been shown to have various biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells by activating caspases and inducing DNA fragmentation. It has also been shown to inhibit angiogenesis, which is the process of forming new blood vessels that supply nutrients to tumors. Additionally, it has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using (3E)-3-(2-methyl-6H-benzo[c][1]benzothiepin-11-ylidene)propanoic acid in lab experiments is its potential therapeutic applications in various diseases. It has been shown to have anticancer and anti-inflammatory properties, which make it a promising candidate for drug development. However, one limitation of using this compound is its potential toxicity. Further studies are needed to determine the optimal dosage and safety profile of this compound.
Zukünftige Richtungen
There are several future directions for the study of (3E)-3-(2-methyl-6H-benzo[c][1]benzothiepin-11-ylidene)propanoic acid. One direction is to further investigate its mechanism of action and signaling pathways involved in its therapeutic effects. Another direction is to optimize its chemical structure to improve its efficacy and reduce its toxicity. Additionally, further studies are needed to determine its pharmacokinetics and pharmacodynamics in vivo to determine its potential as a therapeutic agent. Finally, clinical trials are needed to determine its safety and efficacy in humans.
Synthesemethoden
The synthesis of (3E)-3-(2-methyl-6H-benzo[c][1]benzothiepin-11-ylidene)propanoic acid involves the condensation of 2-methylbenzo[c][1]benzothiepin-6-one with ethyl acetoacetate in the presence of a base such as sodium ethoxide. The resulting product is then subjected to acid hydrolysis to obtain the desired compound.
Eigenschaften
CAS-Nummer |
112930-60-6 |
|---|---|
Produktname |
(3E)-3-(2-methyl-6H-benzo[c][1]benzothiepin-11-ylidene)propanoic acid |
Molekularformel |
C18H16O2S |
Molekulargewicht |
296.4 g/mol |
IUPAC-Name |
(3E)-3-(2-methyl-6H-benzo[c][1]benzothiepin-11-ylidene)propanoic acid |
InChI |
InChI=1S/C18H16O2S/c1-12-6-8-17-16(10-12)15(7-9-18(19)20)14-5-3-2-4-13(14)11-21-17/h2-8,10H,9,11H2,1H3,(H,19,20)/b15-7+ |
InChI-Schlüssel |
SSTKQFGZJJOWGS-UHFFFAOYSA-N |
Isomerische SMILES |
CC1=CC\2=C(C=C1)SCC3=CC=CC=C3/C2=C\CC(=O)O |
SMILES |
CC1=CC2=C(C=C1)SCC3=CC=CC=C3C2=CCC(=O)O |
Kanonische SMILES |
CC1=CC2=C(C=C1)SCC3=CC=CC=C3C2=CCC(=O)O |
Synonyme |
(E)-3-(2-Methyl-6,11-dihydrodibenzo(b,e)thiepin-11-ylidene)propionic a cid |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




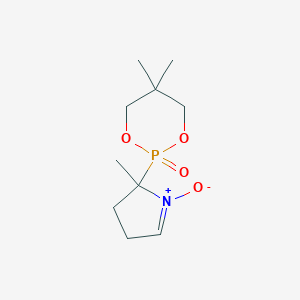
![4-methyl-N-[(1R,2R)-2-[(4-methylphenyl)sulfonylamino]-1,2-diphenylethyl]benzenesulfonamide](/img/structure/B54974.png)
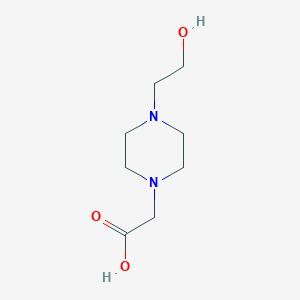

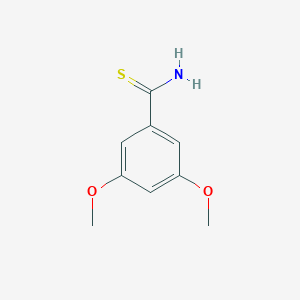
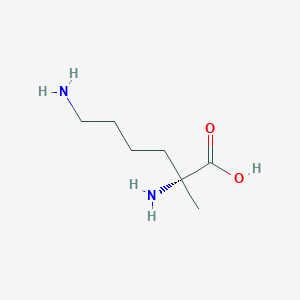

![4,5,6,7-Tetrahydrothieno[3,2-c]pyridine-2-carboxylic acid](/img/structure/B54988.png)

